4-Benzyl-3-ethoxy-1-phenylisoquinoline
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Overview
Description
4-Benzyl-3-ethoxy-1-phenylisoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyl group, an ethoxy group, and a phenyl group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-ethoxy-1-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3-ethoxy-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as an antitumor agent, antimicrobial agent, and in the treatment of neurodegenerative disorders.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-ethoxy-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 1-Benzyl-3-ethoxyisoquinoline
- 4-Benzyl-3-methoxy-1-phenylisoquinoline
- 4-Benzyl-3-ethoxy-1-methylisoquinoline
Comparison: 4-Benzyl-3-ethoxy-1-phenylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
CAS No. |
63930-05-2 |
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Molecular Formula |
C24H21NO |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-benzyl-3-ethoxy-1-phenylisoquinoline |
InChI |
InChI=1S/C24H21NO/c1-2-26-24-22(17-18-11-5-3-6-12-18)20-15-9-10-16-21(20)23(25-24)19-13-7-4-8-14-19/h3-16H,2,17H2,1H3 |
InChI Key |
MPCMVMTXCJWNRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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